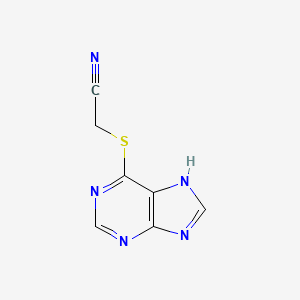

Acetonitrile, (purin-6-ylthio)-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5443-91-4 |

|---|---|

Molekularformel |

C7H5N5S |

Molekulargewicht |

191.22 g/mol |

IUPAC-Name |

2-(7H-purin-6-ylsulfanyl)acetonitrile |

InChI |

InChI=1S/C7H5N5S/c8-1-2-13-7-5-6(10-3-9-5)11-4-12-7/h3-4H,2H2,(H,9,10,11,12) |

InChI-Schlüssel |

YPTKQMBEDCVGLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=C(N1)C(=NC=N2)SCC#N |

Herkunft des Produkts |

United States |

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Methods for Elucidating Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental to the structural confirmation of Acetonitrile (B52724), (purin-6-ylthio)-. In a typical ¹H-NMR spectrum, the protons on the purine (B94841) ring would appear as distinct signals in the aromatic region, while the methylene (B1212753) (-CH2-) protons of the acetonitrile group would exhibit a characteristic singlet. The chemical shifts of these protons are influenced by their electronic environment, providing clues to their proximity to the sulfur atom and the purine ring system.

Similarly, the ¹³C-NMR spectrum would show discrete peaks for each unique carbon atom in the molecule. The carbon atoms of the purine ring, the methylene carbon, and the nitrile carbon (-CN) would all resonate at characteristic chemical shifts. For instance, a study on the C-H cyanation of a related compound, 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile, reported detailed ¹H and ¹³C NMR data which can serve as a valuable comparison for the analysis of Acetonitrile, (purin-6-ylthio)-. mdpi.com Research on the substituent effects on the NMR chemical shifts of various 6-substituted purines also provides a foundational understanding of the expected spectral features. nih.gov

¹¹⁹Sn-NMR: While not directly applicable to Acetonitrile, (purin-6-ylthio)-, it is worth noting that for organotin compounds, ¹¹⁹Sn-NMR spectroscopy is a specialized NMR technique used to probe the environment of the tin nucleus, providing valuable structural and bonding information.

| ¹H-NMR Data for a Related Purine Derivative | |

| Functional Group | Chemical Shift (δ) in ppm |

| Purine C2-H | 8.87 (s) |

| Aromatic Protons (Benzyl) | 7.27-7.45 (m) |

| N-CH₂ (Benzyl) | 5.55 (s) |

| S-CH₂ (Thioether) | 4.66 (s) |

| Data for 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile in CDCl₃. mdpi.com |

| ¹³C-NMR Data for a Related Purine Derivative | |

| Carbon Atom | Chemical Shift (δ) in ppm |

| Purine Ring Carbons | 164.3, 154.4, 148.0, 130.6, 125.9 |

| Nitrile Carbon (-CN) | 110.4 |

| N-CH₂ Carbon | 48.0 |

| S-CH₂ Carbon | 33.0 |

| Data for 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile in CDCl₃. mdpi.com |

Mass Spectrometry (MS) and Hyphenated LC/MS Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC/MS), are invaluable for the analysis of complex mixtures and for confirming the identity of a synthesized compound. LC separates the components of a mixture, which are then introduced directly into the mass spectrometer for detection and identification. This is especially useful for monitoring the progress of a reaction and for identifying any byproducts. Protocols for the quantification of purine lesions in DNA using LC-MS/MS have been developed, showcasing the power of this technique for analyzing purine derivatives. nih.gov

| Mass Spectrometry Data for a Related Purine Derivative | |

| Compound | 1H-Purine, 6-(methylthio)- |

| Molecular Formula | C₆H₆N₄S |

| Molecular Weight | 166.204 g/mol |

| Key Fragmentation Peaks (m/z) | Data available in NIST WebBook nist.govnist.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Acetonitrile, (purin-6-ylthio)-, the IR spectrum would display characteristic absorption bands for the various functional groups.

The nitrile group (-C≡N) would show a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The C-S stretching vibration of the thioether linkage would appear in the fingerprint region, typically between 700 and 600 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the purine ring would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The N-H stretching vibrations of the purine ring would also be present. The IR spectrum of 1H-Purine, 6-(methylthio)- from the NIST database can serve as a useful reference for the purine core vibrations. nist.gov

| Characteristic IR Absorption Frequencies | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Purine) | 3500-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C≡N Stretch (Nitrile) | 2260-2240 |

| C=N and C=C Stretch (Purine Ring) | 1650-1450 |

| C-S Stretch (Thioether) | 700-600 |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, which is crucial for assessing the purity of a synthesized compound and for isolating the desired product from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. For Acetonitrile, (purin-6-ylthio)-, a reversed-phase HPLC method would likely be employed for purity analysis.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detecting purine derivatives due to their strong UV absorbance. The purity of the compound is determined by the relative area of its peak in the chromatogram. Several HPLC methods have been reported for the analysis of purines in various samples, which can be adapted for the analysis of Acetonitrile, (purin-6-ylthio)-. nih.gov

| General HPLC Parameters for Purine Analysis | |

| Stationary Phase | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis (typically around 254 nm or 260 nm) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to aid in the development of purification methods.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data on the elemental composition of a newly synthesized compound. This process is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in a compound. The validation of the empirical formula is a critical step in the characterization of a substance, confirming its purity and elemental makeup.

The methodology of elemental analysis typically involves combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of absorption traps or detected by thermal conductivity and infrared sensors. The amount of each element is then determined from the mass of these combustion products. For sulfur-containing compounds, the sulfur is typically converted to sulfur dioxide (SO₂) and quantified.

Below is a representative data table illustrating how the results of elemental analysis for Acetonitrile, (purin-6-ylthio)- would be presented. The "Calculated" values are derived from the molecular formula, and the "Found" values would be the results obtained from the experimental analysis.

Table 1: Elemental Analysis Data for Acetonitrile, (purin-6-ylthio)- (C₇H₅N₅S)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 43.97 | Value from analysis |

| Hydrogen (H) | 2.64 | Value from analysis |

| Nitrogen (N) | 36.62 | Value from analysis |

| Sulfur (S) | 16.77 | Value from analysis |

Note: The "Found (%)" values are hypothetical as specific experimental data was not available in the reviewed literature. This table serves as an illustrative example of how elemental analysis data is presented for the validation of an empirical formula.

The process of deriving the empirical formula from elemental analysis data involves converting the percentage composition of each element into a molar ratio. chemcollective.orgbrainkart.comlibretexts.org This is achieved by dividing the percentage of each element by its atomic mass. The resulting molar quantities are then divided by the smallest value among them to obtain the simplest whole-number ratio of the elements in the compound. brainkart.comlibretexts.org For Acetonitrile, (purin-6-ylthio)-, experimental data yielding percentages close to the calculated values would confirm the ratio of 7 carbons, 5 hydrogens, 5 nitrogens, and 1 sulfur atom, thus validating its empirical formula.

Computational Chemistry and Theoretical Modeling of Acetonitrile, Purin 6 Ylthio

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Acetonitrile (B52724), (purin-6-ylthio)-, these methods elucidate its three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like Acetonitrile, (purin-6-ylthio)-. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation by optimizing its geometry. nih.govresearchgate.net This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

First-principles electronic structure studies on similar 6-oxy purine (B94841) derivatives have demonstrated that DFT can effectively determine the most favorable tautomeric forms and their relative stability in both the gas phase and in solution. nih.gov For Acetonitrile, (purin-6-ylthio)-, this would involve analyzing the different possible tautomers of the purine ring to identify the most stable isomer. Furthermore, harmonic vibrational frequency analysis is typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov The conclusive structural assignment from these calculations is invaluable for subsequent studies, such as predicting how the molecule might interact with a biological target. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Purine Scaffold

| Parameter | Typical Value (Å or Degrees) | Significance |

| C-N Bond Length | ~1.3-1.4 Å | Defines the core ring structure |

| C=N Bond Length | ~1.28-1.35 Å | Indicates double bond character |

| C-S Bond Length | ~1.75-1.85 Å | Characterizes the thioether linkage |

| N-C-N Bond Angle | ~110-125° | Determines the shape of the purine rings |

| C-S-C Bond Angle | ~95-105° | Defines the geometry of the thioether group |

Note: This table contains representative values for a generic purine scaffold and may vary for the specific compound.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.netwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.comrsc.org

A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. researchgate.net For purine derivatives, FMO analysis can reveal how substituents affect reactivity. For instance, in push-pull substituted purines, the HOMO may be localized on the electron-donating purine core, while the LUMO is on the electron-withdrawing substituent, leading to a smaller energy gap and specific reactivity patterns. nih.gov The energy gap has been widely used to understand and predict the bioactivity of molecules. irjweb.comresearchgate.net

Table 2: Interpretation of Frontier Molecular Orbital (FMO) Data

| Parameter | Typical Value (eV) | Interpretation |

| EHOMO | -5 to -7 eV | Energy of the outermost electron orbital; higher energy indicates stronger electron-donating ability. |

| ELUMO | -1 to -3 eV | Energy of the lowest empty electron orbital; lower energy indicates stronger electron-accepting ability. wuxiapptec.com |

| ΔE (HOMO-LUMO Gap) | > 4 eV | Large gap implies high stability and low reactivity. irjweb.com |

| ΔE (HOMO-LUMO Gap) | < 4 eV | Small gap implies low stability and high reactivity. researchgate.netrsc.org |

Note: Values are illustrative and depend on the specific molecule and computational method.

Computational methods are also employed to predict key physicochemical properties, such as the acid dissociation constant (pKa). While pKa is most often studied in water, predicting its value in non-aqueous solvents like acetonitrile is crucial for various applications. nih.govchemrxiv.org

One successful approach combines quantum mechanical calculations with a solvation model, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS). chemrxiv.orgchemrxiv.org This method can accurately determine the pKa in a target solvent by using a known pKa value from a reference solvent (like water) and applying a correction based on the calculated solvation energies of the acid and its conjugate base. mit.eduresearchgate.net Studies have shown that for many organic molecules, pKa values in solvents such as acetonitrile can be predicted with a mean absolute error of less than one pKa unit. nih.govmit.edu However, the accuracy can be lower for larger or more complex molecules. researchgate.net The ability to predict the pKa of Acetonitrile, (purin-6-ylthio)- is important as this property governs its ionization state in different environments, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations build upon quantum calculations to predict how a molecule behaves in a complex biological environment. These techniques are instrumental in drug discovery for predicting ligand-target interactions and biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For Acetonitrile, (purin-6-ylthio)-, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. A key target for many purine analogues is xanthine (B1682287) oxidase (XO), an enzyme critical in purine metabolism that converts hypoxanthine (B114508) to uric acid. nih.govdergipark.org.tr

In a typical docking procedure, a 3D model of the ligand is placed into the active site of the target protein's crystal structure. A scoring function then calculates the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the protein's binding pocket. ptfarm.plajol.info For example, docking studies of thiopurine derivatives with proteins like Human Serum Albumin (HSA) have identified principal binding sites and the amino acids involved. ptfarm.pl

Table 3: Hypothetical Molecular Docking Results for Acetonitrile, (purin-6-ylthio)- with Xanthine Oxidase

| Parameter | Result | Significance |

| Target Protein | Human Xanthine Oxidase (XO) | A key enzyme in purine metabolism, often targeted to treat gout. nih.govdergipark.org.tr |

| Binding Affinity | -7.5 kcal/mol | A strong predicted binding energy suggests potential inhibitory activity. |

| Interacting Residues | Leu648, Asn768, Lys771, Pro1076 | Identifies the specific amino acids in the active site that stabilize the ligand. nih.gov |

| Interaction Types | Hydrogen bonds, Hydrophobic interactions | Reveals the nature of the chemical forces holding the ligand in the binding site. |

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. mdpi.com A QSAR model can predict the activity of new or untested compounds. mdpi.com

To develop a QSAR model for purine derivatives like Acetonitrile, (purin-6-ylthio)-, a dataset of similar compounds with experimentally determined biological activity (e.g., anticancer cytotoxicity) is required. imtm.cznih.gov For each compound, a wide range of molecular descriptors are calculated, including physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges, electrophilicity), and steric or topological indices. mdpi.comnih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that links a selection of these descriptors to the observed activity. mdpi.com

Studies on 2,6,9-trisubstituted purines have shown that 3D-QSAR models can successfully explain cytotoxic activity, with steric properties often having a greater influence than electronic properties. imtm.cznih.gov Such models provide valuable insights into the structural requirements for activity, guiding the design of more potent analogues. imtm.cz

Table 4: Common Descriptors Used in QSAR Models for Purine Derivatives

| Descriptor Class | Example Descriptor | Influence on Biological Activity |

| Electronic | Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons; can correlate with toxicity or reactivity. mdpi.com |

| Steric/Topological | Molecular Volume (MV) | Relates to the size and shape of the molecule; crucial for fitting into a protein's active site. imtm.cz |

| Hydrophobicity | logP | Describes the partitioning between octanol (B41247) and water; affects membrane permeability and protein binding. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Critical for specific interactions with biological targets. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful tool to understand the dynamic nature of molecules like Acetonitrile, (purin-6-ylthio)-. Such simulations could provide insights into its conformational flexibility and how it is influenced by its environment, particularly solvents.

The solvent environment is expected to play a crucial role in the conformational preferences of Acetonitrile, (purin-6-ylthio)-. In a polar solvent like acetonitrile itself, the solvent molecules would form a structured shell around the solute. The interactions with the solvent would influence the orientation of the cyanomethyl group relative to the purine ring. It is hypothesized that the molecule would adopt conformations that maximize favorable dipole-dipole interactions with the surrounding solvent molecules.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle (atoms) | Predominant Angle (degrees) | Energy (kcal/mol) |

| N1-C6-S-Cα | 90 | -2.5 |

| C5-C6-S-Cα | -90 | -2.5 |

| C6-S-Cα-Cβ | 180 | -1.2 |

Note: This table presents hypothetical data that would be expected from an MD simulation, illustrating potential stable conformations.

Investigation of Intermolecular Interactions

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The structure of Acetonitrile, (purin-6-ylthio)- offers several sites for hydrogen bonding and other non-covalent interactions, which are critical for its behavior in biological and chemical systems. The purine ring contains several nitrogen atoms that can act as hydrogen bond acceptors. The nitrogen atom of the nitrile group is also a potential hydrogen bond acceptor. solubilityofthings.com

In the absence of a strong hydrogen bond donor group on the molecule itself (as the purine N-H protons are often involved in tautomerism), the primary hydrogen bonding interactions would be with surrounding solvent molecules or other molecules in the system that can act as hydrogen bond donors. Theoretical studies on related purine derivatives show that interactions with the N1, N3, N7, and N9 atoms of the purine ring are significant. acs.org

Beyond classical hydrogen bonds, non-covalent interactions such as π-π stacking between purine rings of adjacent molecules and van der Waals forces would also be significant, particularly in concentrated solutions or in the solid state.

Table 2: Potential Hydrogen Bond Acceptor Sites and Their Characteristics

| Atom | Location | Hybridization | Predicted H-Bond Affinity |

| N1 | Purine Ring | sp2 | Moderate |

| N3 | Purine Ring | sp2 | High |

| N7 | Purine Ring | sp2 | High |

| N9 | Purine Ring | sp2 | Moderate |

| N (nitrile) | Acetonitrile Group | sp | Moderate |

Solvent Effects on Molecular Properties and Reactivity (e.g., Acetonitrile as Solvent)

The choice of solvent can significantly alter the properties and reactivity of a solute molecule. For Acetonitrile, (purin-6-ylthio)-, using acetonitrile as a solvent provides a polar aprotic environment. The high dipole moment of acetonitrile would lead to strong dipole-dipole interactions with the polar purine ring and the nitrile group of the solute.

Computational models, such as those employing Density Functional Theory (DFT) with a consideration of the solvent effect, would be necessary to quantify these interactions. researchgate.net Such models can predict how the solvent influences the molecule's electronic structure, for instance, by stabilizing charge separation. This can have a direct impact on the molecule's reactivity in chemical reactions. For instance, the solvation of the purine ring's nitrogen atoms could affect their availability for protonation or other electrophilic attacks.

The solubility of Acetonitrile, (purin-6-ylthio)- in different solvents would also be governed by these interactions. A good match between the polarity of the solute and the solvent, as is the case with acetonitrile as a solvent, would likely lead to good solubility.

In Vitro and Pre Clinical Biological Activity Research

Enzyme Inhibition and Modulation Studies

Acetonitrile (B52724), (purin-6-ylthio)- and its derivatives have been the subject of numerous studies to determine their ability to inhibit or modulate the activity of various enzymes. The purine (B94841) scaffold is a key structural feature in many bioactive compounds and has been identified as a "privileged structure" in drug discovery, particularly for kinase inhibitors. researchgate.net

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.commdpi.com Research has explored the potential of various heterocyclic compounds, including purine and pyrimidine (B1678525) derivatives, as AChE inhibitors. nih.govresearchgate.netnih.gov While specific studies on Acetonitrile, (purin-6-ylthio)-'s direct inhibition of AChE are not extensively detailed in the provided results, the broader class of purine derivatives has been investigated for this activity. For instance, certain lupinine (B175516) triazole derivatives have shown potent AChE inhibitory activity, with some acting as mixed-type inhibitors. mdpi.com The general approach involves designing molecules that can interact with the active site of the enzyme, thereby blocking its function. nih.gov

Inhibition of 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. longdom.orgnih.gov Since this pathway is absent in humans, HPPK is an attractive target for the development of novel antimicrobial agents. longdom.orgnih.gov Research has focused on developing inhibitors that mimic the natural substrates of HPPK, ATP and 6-hydroxymethyl-7,8-dihydropterin. nih.govnih.gov

Scientists have synthesized bisubstrate analog inhibitors by linking a purine moiety (like adenosine) to a pterin (B48896) derivative. longdom.orgnih.gov These inhibitors are designed to bind with high affinity to the HPPK active site. nih.gov Different generations of these inhibitors have been developed, initially using phosphate (B84403) groups as linkers and later replacing them with more drug-like structures, such as those containing a piperidine (B6355638) moiety, to improve bioavailability. nih.govnih.gov While these bisubstrate inhibitors have shown excellent HPPK inhibition, their in vivo antibacterial activity has been limited, likely due to poor cell permeability. nih.gov

| Inhibitor Type | Linker | Target Enzyme | Significance |

| Bisubstrate Analog | Phosphate groups | HPPK | High affinity but poor bioavailability. nih.gov |

| Bisubstrate Analog | Piperidine-containing | HPPK | Improved drug-like properties over phosphate linkers. nih.govnih.gov |

Antagonism of Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Inhibition of HSP90's ATPase activity is a promising strategy for cancer therapy. google.com Purine-based compounds have been developed as HSP90 inhibitors, designed to bind to the ATP-binding site in the N-terminal domain of the protein. nih.govnih.gov

Research has led to the creation of libraries of purine-scaffold molecules that can effectively bind to HSP90. nih.gov Some of these compounds have demonstrated the ability to induce the degradation of key oncogenic proteins, such as Her2 tyrosine kinase, and inhibit the proliferation of cancer cells. nih.gov The design of these inhibitors often involves modifying the purine core with various substituents to optimize their interaction with the hydrophobic pocket of the HSP90 ATP-binding site. nih.gov

Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. researchgate.netnih.govtmu.edu.tw Consequently, kinase inhibition has become a major focus of anti-cancer drug discovery. researchgate.netnih.govtmu.edu.tw Purine analogs have emerged as a significant class of kinase inhibitors due to their structural similarity to ATP, the natural co-substrate for kinases. nih.govtmu.edu.twacs.org

Numerous purine derivatives have been synthesized and screened against a panel of disease-related kinases. acs.org These efforts have led to the identification of potent inhibitors for various kinases, including:

FLT3: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia, making it an important therapeutic target. researchgate.net

CDK9: Cyclin-dependent kinase 9 (CDK9) is involved in the regulation of transcription and is a target in cancer therapy. acs.org

EGFR: Epidermal growth factor receptor (EGFR) is a well-established target in various cancers.

HER-2: Human epidermal growth factor receptor 2 (HER-2) is a key driver in a subset of breast cancers. nih.gov

ARO: Aromatase is an enzyme involved in estrogen biosynthesis and a target in hormone-dependent cancers.

The general strategy for developing purine-based kinase inhibitors involves modifying the purine core to achieve selectivity and potency against specific kinases. acs.org

| Kinase Target | Therapeutic Area | Role of Purine Analogs |

| FLT3 | Leukemia | Inhibitors of oncogenic kinases. researchgate.net |

| CDK9 | Cancer | Inhibition of transcription regulation. acs.org |

| EGFR | Cancer | Targeted therapy. |

| HER-2 | Breast Cancer | Induction of degradation by HSP90 inhibitors. nih.gov |

| ARO | Cancer | Inhibition of estrogen biosynthesis. |

Broad Spectrum Enzyme Inhibition Screening

In addition to targeting specific enzymes, purine derivatives are also evaluated for their broader inhibitory activities. One such area of investigation is the inhibition of α-glucosidase.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. jocpr.comresearchgate.net Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic strategy for managing type 2 diabetes. jocpr.comnih.govresearchgate.net While acarbose (B1664774) is a known α-glucosidase inhibitor, there is ongoing research to find new and more effective inhibitors. jocpr.commdpi.com Pyrimidine derivatives have shown promise as α-glucosidase inhibitors, with some compounds exhibiting greater potency than the standard drug, acarbose. jocpr.com The inhibitory mechanism of some of these derivatives has been identified as competitive. jocpr.com

Cellular and Molecular Activity in Established Research Models

The in vitro enzymatic activity of Acetonitrile, (purin-6-ylthio)- and related compounds is further investigated in cellular models to understand their effects on biological processes. For instance, purine-based HSP90 inhibitors have been shown to arrest the growth of breast cancer cell lines, such as MCF-7, at micromolar concentrations. nih.gov This cellular effect is linked to the inhibitor's ability to induce the degradation of HSP90 client proteins like HER-2. nih.gov Similarly, purine derivatives designed as kinase inhibitors have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net

Unraveling the Biological Profile of Acetonitrile, (purin-6-ylthio)-

A detailed examination of the in vitro and preclinical biological activity of the chemical compound "Acetonitrile, (purin-6-ylthio)-" reveals a landscape of potential therapeutic applications, primarily inferred from studies on its parent compound, 6-mercaptopurine (B1684380), and other structurally related 6-thiopurine derivatives. Direct research on this specific nitrile-containing purine analog is limited; however, the extensive body of work on its chemical relatives provides a foundational understanding of its likely cytotoxic, cell-cycle-modulating, and antimicrobial properties.

The biological evaluation of purine analogs has been a cornerstone of anticancer and antimicrobial research for decades. mdpi.comtubitak.gov.trresearchgate.netnih.govnih.gov The introduction of a cyanomethylthio group at the 6-position of the purine ring, creating Acetonitrile, (purin-6-ylthio)-, represents a specific chemical modification that warrants detailed investigation. While direct studies on this compound are not abundant, the activities of its close chemical cousins offer significant insights.

Cytotoxicity Screening in Cancer Cell Lines

The cytotoxic potential of purine derivatives against a wide array of cancer cell lines is well-documented. tubitak.gov.trresearchgate.netnih.govnih.govnih.gov These compounds often exert their effects by interfering with nucleic acid synthesis and other critical cellular processes, leading to cell death. nih.gov The cytotoxicity of thiopurine drugs like 6-mercaptopurine (6-MP) is influenced by a combination of factors, including their metabolism within the cell. mdpi.com

Derivatives of 6-mercaptopurine have demonstrated varied and potent cytotoxic activities across numerous human cancer cell lines. For instance, novel S-allylthio derivatives of 6-MP have shown concentration-dependent inhibition of cell proliferation and were more efficient at inducing apoptosis than the parent compound. nih.gov Leukemia cell lines, in particular, have shown high sensitivity to these modified purines. nih.gov

The National Cancer Institute's screening of glutathione-activated thiopurine prodrugs, such as cis-6-(2-acetylvinylthio)purine, revealed significant growth-inhibitory activities in leukemic and melanoma cells. nih.gov This suggests that modifications at the 6-thio position can modulate the cytotoxic profile of the purine scaffold.

While specific data for Acetonitrile, (purin-6-ylthio)- is scarce, the general trend observed for 6-substituted purines suggests it would likely exhibit cytotoxic activity against various cancer cell lines. The table below summarizes the cytotoxic activities of some representative 6-substituted purine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| S-allylthio-6-mercaptopurine (SA-6MP) | Human leukemia and monolayer cell lines | Inhibition of cell proliferation, induction of apoptosis. nih.gov |

| cis-6-(2-acetylvinylthio)purine (cis-AVTP) | Leukemic and melanoma cells | High growth-inhibitory activities. nih.gov |

| trans-6-(2-acetylvinylthio)guanine (trans-AVTG) | Ovarian cancer cells | More effective than cis-AVTP. nih.gov |

| Various 6,9-disubstituted purine analogs | Huh7 (liver), HCT116 (colon), MCF7 (breast) | Promising cytotoxic activities with IC50 values in the low micromolar range. researchgate.net |

| 6-(4-Phenoxyphenyl) purine analogues | Huh7 (liver), HCT116 (colon), MCF7 (breast) | Potent cytotoxic activities. nih.gov |

Mechanisms of Induced Cell Death

The primary mechanism by which many thiopurine derivatives induce cell death is through the induction of apoptosis. nih.govnih.gov This programmed cell death is often a consequence of the cell's inability to repair the DNA damage caused by the incorporation of these fraudulent nucleotides.

For many thiopurines, their cytotoxic effects are mediated by their conversion to active metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs). mdpi.com These metabolites can be incorporated into DNA, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov The induction of apoptosis by thiopurines can occur through various pathways, including the mitochondrial pathway, which involves the loss of mitochondrial function. mdpi.com

Studies on 6-mercaptopurine and its derivatives have shown that these compounds can induce apoptosis in a time- and concentration-dependent manner. nih.govnih.gov The process is often characterized by classic apoptotic markers such as DNA fragmentation and the activation of caspases.

Cell Cycle Perturbation Studies

Thiopurine analogs are known to interfere with the normal progression of the cell cycle, often leading to arrest at specific phases. nih.govnih.gov This disruption is a direct consequence of the inhibition of DNA synthesis or the induction of DNA damage.

For example, 6-mercaptopurine has been shown to induce G2/M arrest and delay S-phase progression in fetal rat neural progenitor cells. nih.gov This cell cycle perturbation is often mediated by the tumor suppressor protein p53. nih.gov Similarly, studies on human submaxillary carcinoma cells have demonstrated that 6-MP can increase the cell population in the subG1 and S phases by decreasing the G1 phase population in a time-dependent manner. nih.gov

The ability of Acetonitrile, (purin-6-ylthio)- to perturb the cell cycle would likely be dependent on its intracellular conversion to active metabolites and their subsequent interference with DNA replication and cell division machinery.

Investigation of Signaling Pathway Modulation

The biological effects of purine derivatives are intricately linked to their ability to modulate various intracellular signaling pathways. nih.gov Thiopurines and their metabolites can influence pathways that control cell proliferation, survival, and death.

One of the key pathways affected by thiopurines is the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov Some thiopurines have been shown to inhibit mTORC1 activity, contributing to their antiproliferative effects. nih.gov

Furthermore, the incorporation of thiopurine metabolites into DNA can trigger DNA damage responses, activating signaling cascades that can lead to either cell cycle arrest and repair or apoptosis. nih.gov The intricate interplay between different signaling molecules ultimately determines the fate of the cell upon exposure to these compounds. nih.gov

Antimicrobial and Antioxidant Activity Assessments

Beyond their anticancer properties, purine analogs have also been explored for their potential as antimicrobial agents. The purine scaffold is a versatile starting point for the development of compounds with activity against bacteria and fungi. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Evaluation of Antibacterial Efficacy

A number of 6-substituted purine derivatives have been synthesized and evaluated for their antibacterial activity. researchgate.netresearchgate.net For instance, certain 9-sulfonylated/sulfenylated-6-mercaptopurine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

The antibacterial mechanism of purine analogs can vary. Some may inhibit essential metabolic pathways in bacteria, while others may interfere with DNA replication or other vital cellular processes. The specific structural features of the purine derivative, including the nature of the substituent at the 6-position, play a crucial role in determining its antibacterial spectrum and potency.

Determination of Antifungal Efficacy

The antifungal potential of purine derivatives has also been an area of active investigation. researchgate.netresearchgate.netmdpi.comnih.goveur.nl Several studies have reported the synthesis of 6-substituted purines with promising activity against various fungal species. researchgate.netresearchgate.net

For example, a series of 6-substituted purines were screened for their antifungal activities against Bacillus subtilis, Aspergillus niger, and Candida tropicalis, with some compounds showing notable inhibitory effects. researchgate.netresearchgate.net The mechanism of antifungal action can involve the disruption of the fungal cell wall or membrane, or interference with essential metabolic pathways. nih.gov S-substituted thioglycolurils have also shown significant fungicidal activity against a range of phytopathogenic fungi. mdpi.com

The table below summarizes the antimicrobial activity of some representative purine derivatives.

| Compound/Derivative | Target Organism(s) | Observed Effect |

| 9-Sulfonylated/sulfenylated-6-mercaptopurines | Mycobacterium tuberculosis (including drug-resistant strains), Mycobacterium avium | Potent antimycobacterial activity. nih.gov |

| Various 6-substituted purines | Bacillus subtilis, Aspergillus niger, Candida tropicalis | Promising antifungal activities. researchgate.netresearchgate.net |

| S-Alkyl substituted thioglycolurils | Venturia inaequalis, Rhizoctonia solani, Candida albicans | High fungicidal activity. mdpi.com |

Antimicrobial and Antioxidant Activity Assessments

Assessment of Antioxidant Properties

Extensive literature searches did not yield any specific in vitro or preclinical studies evaluating the antioxidant properties of Acetonitrile, (purin-6-ylthio)-. Consequently, no data on its potential to scavenge free radicals or to act as a reducing agent in biological or chemical assays are available at this time. Research into the antioxidant capacity of this specific compound appears to be a gap in the current scientific literature.

While studies on other purine derivatives have been conducted to assess their antioxidant potential, the absence of data for Acetonitrile, (purin-6-ylthio)- means that no detailed research findings or data tables on its antioxidant activity can be presented.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of Acetonitrile (B52724), (purin-6-ylthio)- is fundamentally derived from its identity as a 6-substituted purine (B94841) derivative. The core structural elements essential for its activity include the purine ring itself, the thioether linkage at the 6-position, and the nature of the substituent attached to the sulfur atom.

The purine nucleus is a well-established pharmacophore that mimics endogenous purines, allowing it to interact with a variety of biological targets, including enzymes involved in nucleotide metabolism and cell signaling pathways. medchemexpress.com Any modification to the purine ring, such as substitution at the 2 or 8 positions, or alkylation of the ring nitrogens, generally leads to a decrease or complete loss of biological activity. aacrjournals.org An exception to this is the introduction of an amino group at the 2-position, as seen in thioguanine, which can enhance activity against certain cancer cell lines. aacrjournals.org

The thioether linkage at the 6-position is another critical determinant. Studies comparing thioether-linked purine derivatives with their corresponding oxygen (ether) and nitrogen (amino) isosteres have demonstrated the superiority of the sulfur linkage for certain biological activities, such as positive inotropic effects. researchgate.netnih.gov This suggests that the sulfur atom itself plays a key role in the interaction with the biological target, possibly through its size, polarizability, and ability to form specific non-covalent interactions.

The substituent on the sulfur atom significantly modulates the activity. In the case of Acetonitrile, (purin-6-ylthio)-, the cyanomethyl group (-CH₂CN) is the key feature. While direct substitution on the sulfur of 6-mercaptopurine (B1684380) often results in compounds with reduced or abolished activity, these S-substituted derivatives are sometimes considered as prodrugs. aacrjournals.org There is a possibility of metabolic cleavage of the S-C bond, which would release the active metabolite, 6-mercaptopurine. aacrjournals.org The nature of the S-substituent can influence various properties, including the compound's lipophilicity, which in turn affects its transport and distribution in the body. nih.gov For instance, increasing the lipophilicity of the S-substituent has been shown to potentially enhance selective localization in tissues like lymphatic and central nervous system tissue. nih.gov

Impact of Acetonitrile Moiety Modifications on Compound Activity

Analogous studies on related N-(purin-6-yl)amino alkanoic acids have shown that the length of the linker between the purine core and a terminal functional group is crucial for cytotoxic activity. nih.govmdpi.com This principle can be extrapolated to the acetonitrile group. Altering the length of the alkyl chain separating the sulfur atom and the nitrile group could influence the compound's ability to adopt the optimal conformation for binding to its target.

Introduction of different functional groups in place of the nitrile could also dramatically alter activity. The nitrile group is a polar, electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions. Replacing it with other groups would change these properties. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized and shown to act as prodrugs, releasing 6-mercaptopurine upon intracellular reaction with glutathione (B108866). nih.gov This suggests that modifications of the thio-linked moiety can be designed to achieve specific delivery and activation mechanisms.

The chemical reactivity of the acetonitrile group itself can be exploited. The protons on the carbon adjacent to the nitrile are weakly acidic, and the nitrile group can undergo various chemical transformations. nih.gov These properties could be leveraged in the design of targeted covalent inhibitors or other rationally designed analogs.

Rational Design of Analogues for Targeted SAR Probes

The rational design of analogues of Acetonitrile, (purin-6-ylthio)- is a key strategy for developing targeted SAR probes to identify specific biological targets and elucidate mechanisms of action. This process involves making systematic structural modifications based on existing SAR data and computational modeling.

One approach is the synthesis of a series of analogues with varying linker lengths and flexibilities . By systematically increasing the number of methylene (B1212753) units between the sulfur and the nitrile group (e.g., -(CH₂)n-CN where n=2, 3, 4), the optimal distance and conformational freedom required for interaction with the target can be determined.

Another strategy involves the replacement of the nitrile group with other functional groups to probe the electronic and steric requirements of the binding site. For example, replacing the cyano group with a carboxyl, amide, or ester group would provide insights into the importance of hydrogen bonding and charge interactions.

Furthermore, substitutions on the purine ring can be explored to enhance selectivity or introduce new functionalities. While substitutions at the 6-position are critical, modifications at the 2 and 9 positions of the purine ring have also been shown to influence activity and can be used to fine-tune the pharmacological profile of the compound. mdpi.comresearchgate.net For instance, introducing a 2-amino group to create a thioguanine-based analogue could alter the targeting of the compound.

The following table outlines a potential series of analogues that could be synthesized as SAR probes:

| Analogue | Modification from Acetonitrile, (purin-6-ylthio)- | Rationale for Design |

| 3-(Purin-6-ylthio)propanenitrile | Increased linker length by one methylene unit | To probe the optimal distance between the purine and nitrile for target binding. |

| (Purin-6-ylthio)acetic acid | Replacement of nitrile with a carboxylic acid | To investigate the role of a terminal acidic group and potential for salt bridge formation. |

| 2-(Purin-6-ylthio)acetamide | Replacement of nitrile with an amide | To assess the importance of hydrogen bond donor/acceptor properties. |

| Acetonitrile, (2-amino-purin-6-ylthio)- | Addition of an amino group at the 2-position | To create a thioguanine-based analogue with potentially altered target specificity. |

| Acetonitrile, (9-methyl-purin-6-ylthio)- | Methylation at the N9 position of the purine ring | To block potential metabolic N9-glycosylation and assess the role of the N9-H in binding. |

Integration of Computational and Experimental SAR Data

A comprehensive understanding of the SAR of Acetonitrile, (purin-6-ylthio)- and its analogues is best achieved through the integration of computational and experimental data. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide valuable insights that guide the synthesis of new compounds and help to interpret experimental results.

QSAR studies can be employed to build mathematical models that correlate the structural or physicochemical properties of a series of purine derivatives with their biological activity. mdpi.comresearchgate.netelsevierpure.com These models can identify key molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment) and steric parameters (e.g., molecular volume, surface area), that are critical for activity. For example, a QSAR model might reveal that a specific distribution of electrostatic potential around the molecule is essential for its interaction with a target protein.

Molecular docking simulations can be used to predict the binding mode of Acetonitrile, (purin-6-ylthio)- and its analogues within the active site of a target protein. researchgate.net These simulations can help to visualize the key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. This information is invaluable for the rational design of new analogues with improved binding affinity and selectivity.

The data generated from these computational approaches should be used in a cyclical manner with experimental testing. For example, a QSAR model can be used to predict the activity of a set of virtual compounds. The most promising candidates can then be synthesized and their biological activity determined experimentally. These new data points can then be used to refine and improve the predictive power of the QSAR model.

The following table illustrates how computational and experimental data can be integrated:

| Methodology | Data Generated | Application in SAR |

| Experimental | ||

| In vitro biological assays | IC₅₀ or EC₅₀ values for a series of analogues | Provides quantitative measure of biological activity for SAR analysis. |

| X-ray crystallography | 3D structure of ligand-target complex | Provides definitive evidence of the binding mode and key interactions. |

| Computational | ||

| QSAR | Mathematical models correlating structure and activity | Predicts the activity of new analogues and identifies key physicochemical properties. |

| Molecular Docking | Predicted binding poses and interaction energies | Guides the design of analogues with improved binding affinity and selectivity. |

By combining these approaches, a more complete and predictive understanding of the SAR of Acetonitrile, (purin-6-ylthio)- can be developed, accelerating the discovery of new and more effective therapeutic agents.

Applications in Chemical Biology Research and Principles of Pre Clinical Drug Development

The Role of Acetonitrile (B52724), (purin-6-ylthio)- as a Chemical Probe or Scaffold for Further Design

While direct studies on "Acetonitrile, (purin-6-ylthio)-" as a chemical probe are not extensively documented, the parent purin-6-ylthio moiety serves as a valuable scaffold for the design of such tools. Chemical probes are essential for dissecting biological pathways, and the purine (B94841) structure allows for systematic modification to achieve desired selectivity and functionality. The nitrile group in "Acetonitrile, (purin-6-ylthio)-" offers a unique electronic and steric signature that can be exploited in the design of enzyme inhibitors or receptor ligands.

The general strategy involves using the purine core to mimic endogenous ligands, such as adenine (B156593) or guanine (B1146940), thereby targeting a wide range of proteins, including kinases, polymerases, and metabolic enzymes. The thioether linkage at the 6-position provides a flexible anchor point for introducing various functionalities without drastically altering the core's ability to interact with its biological target. For instance, the acetonitrile group could be further functionalized to incorporate reporter tags, such as fluorophores or biotin, for use in biochemical assays and imaging studies.

The design of more potent and selective inhibitors often involves the principle of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles. The purin-6-ylthio scaffold is amenable to such modifications, allowing for the exploration of a vast chemical space to identify novel therapeutic agents.

Potential for Development as Pre-clinical Therapeutic Leads

The purin-6-ylthio scaffold is a well-established pharmacophore with proven therapeutic potential, most notably exemplified by the anticancer and immunosuppressive drug 6-mercaptopurine (B1684380) (6-MP). This lineage suggests that derivatives such as "Acetonitrile, (purin-6-ylthio)-" hold promise as pre-clinical candidates for various diseases, particularly cancer and microbial infections.

Anticancer Potential

Purine analogs often exert their anticancer effects by interfering with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells. 6-Mercaptopurine, for instance, is a pro-drug that is metabolized to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. It is plausible that "Acetonitrile, (purin-6-ylthio)-" and its derivatives could act through similar mechanisms.

Research into novel purine derivatives continues to yield compounds with significant cytotoxic activity against various cancer cell lines. While specific data for "Acetonitrile, (purin-6-ylthio)-" is limited, related compounds have shown promising results. For example, various fused purine analogues derived from 6-mercaptopurine have demonstrated potent anticancer activity against a panel of cancer cell lines. researchgate.net The exploration of different substituents on the purin-6-ylthio core has led to the identification of compounds with improved efficacy and selectivity. iiste.org

| Compound/Analog | Cancer Cell Line | Activity |

| Fused Purine Analogues | Various | Potent anticancer activity researchgate.net |

| Novel 6-Mercaptopurine Derivatives | Various | Cytotoxic effects iiste.org |

Antimicrobial Potential

The essential role of purine metabolism in microorganisms makes it an attractive target for antimicrobial drug development. By mimicking natural purines, synthetic analogs can disrupt vital cellular processes in bacteria, fungi, and viruses. The purin-6-ylthio scaffold has been explored for its antimicrobial properties. For instance, certain butanoic acid derivatives containing the (1H-purin-6-ylthio)methyl functional group have shown potential antimicrobial activity. The development of novel derivatives based on this scaffold could lead to new agents to combat infectious diseases.

Concepts of Prodrug Design Utilizing Purine-Thio Scaffolds

A significant challenge in drug development is achieving selective delivery of a therapeutic agent to its target tissue while minimizing systemic toxicity. Prodrug strategies, where an inactive precursor is converted to the active drug at the desired site of action, are a powerful approach to address this issue. The purine-thio scaffold, particularly that of 6-mercaptopurine, has been a fertile ground for prodrug design.

The core principle involves masking the thiol group of 6-mercaptopurine with a promoiety that is cleaved under specific physiological conditions, such as the elevated levels of glutathione (B108866) (GSH) often found in tumor cells. nih.gov This targeted activation enhances the therapeutic index of the drug.

One notable example is cis-3-(9H-purin-6-ylthio)acrylic acid (PTA), a prodrug of 6-mercaptopurine. PTA is designed to release 6-MP through a Michael addition-elimination reaction with GSH. nih.govdovepress.com This reaction can be enhanced by glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells, further contributing to tumor-selective drug release. nih.gov

Another strategy involves creating conjugates of 6-mercaptopurine with other molecules to improve its pharmacokinetic properties or to target specific tissues. For example, prodrugs have been designed to target the kidneys for the treatment of renal tumors. hilarispublisher.com These prodrugs are often amino acid derivatives that accumulate in renal proximal tubular cells, where they are metabolized to release the active drug. hilarispublisher.com

The versatility of the purine-thio scaffold allows for the attachment of various promoieties, enabling the fine-tuning of drug release kinetics and targeting capabilities. This adaptability makes it a valuable tool in the ongoing effort to develop safer and more effective therapies.

Q & A

Q. What are the critical safety protocols for handling acetonitrile derivatives in laboratory settings?

Acetonitrile derivatives require strict safety measures due to flammability (flash point: 12.8°C) and acute toxicity (oral LD₅₀: 617 mg/kg in guinea pigs) . Methodological steps include:

- Use explosion-proof equipment and avoid open flames .

- Wear nitrile gloves (EN 374 standard), chemical-resistant goggles, and flame-retardant lab coats .

- Store in sealed containers in ventilated areas away from oxidizers or acids .

- Emergency response: Rinse eyes for 15 minutes with water and seek immediate medical attention for inhalation exposure .

Q. How does acetonitrile’s polarity and solubility influence its role as a solvent in chromatography?

Acetonitrile’s log Pow (-0.54) and miscibility with water under most conditions make it ideal for reversed-phase HPLC . Key considerations:

- Optimize mobile phase ratios (e.g., acetonitrile:buffer) to balance retention time and resolution .

- Precipitate proteins using acetonitrile’s low viscosity (0.35 mPa·s at 20°C) in sample preparation .

Q. What synthetic routes are validated for producing purine-thioacetonitrile derivatives?

While specific protocols for (purin-6-ylthio)-acetonitrile are scarce, analogous nitriles are synthesized via:

- Nucleophilic substitution using purine thiols and haloacetonitrile under inert atmospheres .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach purine moieties to nitrile precursors .

Advanced Research Questions

Q. How can factorial design optimize acetonitrile-based chromatographic methods for complex matrices?

A two-level factorial design (e.g., varying buffer pH, acetonitrile concentration, and organic modifiers like methanol) resolves co-eluting peaks in radiopharmaceutical analysis . Steps:

- Define factors (e.g., acetonitrile %: 20–40%) and responses (e.g., resolution >1.5).

- Use software (e.g., Design Expert) to model interactions and validate robustness via central composite designs .

Q. Under what conditions does acetonitrile-water phase separation occur, and how can this be exploited in extraction?

Phase separation occurs at high salt concentrations (>30% w/v NaCl) or low temperatures (<0°C). Applications include:

Q. How do conflicting data on acetonitrile’s stability in long-term storage impact experimental reproducibility?

Acetonitrile decomposes at 524°C but may form toxic HCN and NOx under UV light . Mitigation strategies:

- Store in amber bottles with stabilizers (e.g., 0.1% acetic acid) to prevent photodegradation .

- Monitor purity via GC-FID and discard batches with >0.1% impurity .

Q. What analytical methods resolve impurities in acetonitrile used for peptide synthesis?

RP-HPLC with C18 columns and UV detection (λ = 210 nm) identifies common impurities (e.g., acrylonitrile). Validation parameters:

Q. How can DNEL/PNEC values guide acetonitrile exposure limits in lab environments?

Derived No-Effect Levels (DNELs) for inhalation: 16.7 mg/m³ (8-hour TWA). Controls include:

- Local exhaust ventilation (LEV) systems maintaining <10% of DNEL .

- Regular air monitoring via NIOSH Method 1606 .

Methodological Notes

- Contradiction Analysis : When solubility data conflict (e.g., acetonitrile-KI systems), validate via isothermal titration calorimetry (ITC) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess storage impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.